5'-Hydroxypiroxicam Hydrochloride is a pharmaceutical compound classified as a non-steroidal anti-inflammatory drug (NSAID). It is primarily recognized for its role as a metabolite of piroxicam, which is used to alleviate pain and inflammation. The compound's chemical structure includes a benzothiazine ring, contributing to its pharmacological properties.
This compound belongs to the class of organic compounds known as benzothiazines. Benzothiazines are characterized by a fused benzene and thiazine ring, which is integral to their biological activity. The specific IUPAC name for 5'-Hydroxypiroxicam Hydrochloride is 4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-2H-1λ⁶,2-benzothiazine-3-carboxamide hydrochloride .
The synthesis of 5'-Hydroxypiroxicam Hydrochloride can be achieved through various methods, primarily involving the metabolic conversion of piroxicam. This process typically occurs in the liver, where enzymes catalyze the hydroxylation of piroxicam to form 5'-Hydroxypiroxicam.
One reported method includes:
The reaction conditions such as temperature and pressure are crucial for optimizing yield and purity. Typical temperatures may vary based on substrate solubility and desired reaction kinetics.
The molecular structure of 5'-Hydroxypiroxicam Hydrochloride features a complex arrangement that includes:
The SMILES representation for this compound is Cl.CN1C(=C(O)c2ccccc2S1(=O)=O)C(=O)Nc3ccc(O)cn3
, while its InChI identifier is InChI=1S/C15H13N3O5S.ClH/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23;/h2-8,19-20H,1H3,(H,16,17,21);1H
.
Key structural data include:
5'-Hydroxypiroxicam Hydrochloride can participate in various chemical reactions typical of benzothiazine derivatives:
The reactivity profile indicates that it can undergo nucleophilic substitutions and electrophilic additions, depending on the functional groups present in its environment.
As a metabolite of piroxicam, 5'-Hydroxypiroxicam Hydrochloride exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are crucial in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain perception.
Research indicates that compounds within this class exhibit selectivity towards COX enzymes, which contributes to their therapeutic efficacy while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .
5'-Hydroxypiroxicam Hydrochloride appears as a white crystalline powder with:
Key chemical properties include:
5'-Hydroxypiroxicam Hydrochloride finds applications in various fields:
Additionally, it may serve as a model compound for developing new anti-inflammatory agents with improved safety profiles.
Regioselective C-5' hydroxylation of piroxicam represents a critical step in synthesizing its major active metabolite, 5'-hydroxypiroxicam. Chemical hydroxylation strategies face inherent challenges due to piroxicam’s complex heterocyclic structure (containing benzothiazine and pyridyl moieties) and the risk of over-oxidation. Metal-catalyzed reactions using ruthenium or iron complexes enable moderate regiocontrol (65–78% selectivity) under mild conditions (25–50°C), but require protecting groups to prevent side reactions at the enolizable carbonyl or amide nitrogen sites [5]. Electrophilic aromatic substitution (EAS) leveraging piroxicam’s electron-rich pyridine ring allows directed ortho-hydroxylation, albeit with competing meta byproducts reducing yields to <50% [1].
Supercritical fluid chemistry (e.g., scCO₂) offers an emerging alternative, exploiting CO₂’s tunable solvation properties to enhance reagent diffusion and reduce side reactions. Impregnation studies with analogous NSAIDs demonstrate scCO₂’s ability to functionalize crystalline APIs while preserving thermolabile groups—a key advantage for hydroxylation [3]. Post-hydroxylation, hydrochlorination is achieved via anhydrous HCl in aprotic solvents (acetonitrile/tetrahydrofuran), yielding the crystalline hydrochloride salt with >95% purity after recrystallization.
Table 1: Chemical Hydroxylation Methods for Piroxicam
Method | Catalyst/Reagent | Selectivity (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Metal-catalyzed oxidation | RuCl₃/H₂O₂ | 78 | 62 | Requires N-protection |
Electrophilic substitution | NIS/Ag₂O | 65 | 48 | Meta-isomer contamination |
Supercritical functionalization | scCO₂/O₂ | >90* | 75* | High pressure equipment needed |
*Data extrapolated from analogous scCO₂ API functionalization studies [3]
Biocatalysis offers a sustainable route to 5'-hydroxypiroxicam by mimicking mammalian metabolic pathways. Wild-type cytochrome P450 enzymes (e.g., CYP2C9) natively catalyze piroxicam’s 5′-hydroxylation but suffer from low turnover (∼0.5 min⁻¹) and instability ex vivo. Rational protein engineering addresses these limitations:
Process intensification studies demonstrate that engineered P450BM3 mutants achieve 85% conversion of 10 mM piroxicam within 6 h, compared to <10% by chemical methods at equivalent substrate loads [4]. This efficiency stems from the enzyme’s inherent regioselectivity, eliminating the need for protecting groups.
The choice between enzymatic and chemical hydroxylation hinges on trade-offs in selectivity, scalability, and sustainability.
Table 2: Enzymatic vs. Chemical Hydroxylation Performance
Parameter | Chemical Hydroxylation | Biocatalytic Hydroxylation |
---|---|---|
Regioselectivity | 65–78% | >99% |
Reaction time | 8–24 h | 4–8 h |
Byproducts | 3–5 impurities | 1–2 (trace) |
Temperature | 50–120°C | 25–37°C |
Solvent waste | 300–500 L/kg product | 50–100 L/kg product |
Atom economy | 40–55% | 85–92% |
Enzymatic routes excel in sustainability, reducing solvent consumption by 4-fold and eliminating heavy metal catalysts. However, chemical methods retain advantages for high-temperature continuous processes (>100°C) where enzymes denature. Hybrid approaches leverage scCO₂ as a reaction medium for both methods: its low viscosity enhances mass transfer in metal catalysis, while subcritical CO₂ (30–40°C) maintains enzyme stability [3] [4]. Life-cycle analysis confirms enzymatic synthesis lowers the E-factor (kg waste/kg product) from 35→8, primarily by avoiding halogenated solvents [1] [4].
Translating lab-scale 5'-hydroxypiroxicam synthesis to industrial production faces three key bottlenecks:
Enzyme cost and stability: Despite engineering, P450 production remains expensive. Immobilization on carriers like Grace Syloid® XDP silica (cost: $150/kg) adds $20–30/g to the product but extends operational lifetime >15 batches, justifying the investment [3]. Continuous-flow bioreactors with ceramic membranes retain >95% enzymes per cycle, reducing replacement frequency.
Product isolation: Separating 5'-hydroxypiroxicam from reaction mixtures requires multi-step purification. Dispersive liquid-liquid microextraction (DLLME) effectively isolates the metabolite using chloroform/methanol (700 μL/70 μL per 5 mL sample), achieving 97–110% recovery from complex matrices [1]. However, solvent recycling is critical for scale-up to minimize waste.
Crystallization control: The hydrochloride salt’s polymorphic stability depends on crystallization kinetics. Rapid antisolvent addition (e.g., ethyl acetate to acetonitrile) yields metastable Form I with poor filterability, while controlled cooling (0.5°C/min) produces stable Form II crystals with >90% yield [5]. Supercritical antisolvent (SAS) precipitation using scCO₂ enables continuous crystallization of nano-sized particles ideal for dissolution enhancement, but requires capital-intensive infrastructure [3].
Table 3: Scalability Assessment of Production Methods
Technology | TRL | Capacity | OPEX Reduction | Key Innovation Need |
---|---|---|---|---|
Batch enzymatic | 7 | 100 kg/year | 15% (via enzyme reuse) | Low-cost expression hosts |
Continuous flow chemo-catalysis | 6 | 1 MT/year | 30% (solvent recovery) | Stable heterogeneous catalysts |
scCO₂-integrated | 4 | <10 kg/year | 40% (no solvent waste) | High-pressure GMP equipment |
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: